1-Ethoxy-2-fluoro-3-methoxy-4-nitrobenzene

Lipophilicity Drug Design ADME Prediction

Researchers requiring stepwise construction of complex biaryl ether architectures face limited options when simpler di-substituted nitrobenzenes lack a second leaving group. 1-Ethoxy-2-fluoro-3-methoxy-4-nitrobenzene (CAS 1072945-58-4) provides a solution with its densely functionalized scaffold featuring three distinct reactive sites. This design enables chemoselective, sequential SNAr reactions: the superior fluoro leaving group is displaced first with mild nucleophiles, while the ethoxy group is cleaved or substituted under more forcing conditions. The result is a reliable route to kinase inhibitor-like scaffolds without protecting group manipulation. With a boiling point of 333.2 °C, it remains non-volatile in high-temperature couplings, preventing yield loss and safety issues common with lower-boiling analogs.

Molecular Formula C9H10FNO4
Molecular Weight 215.18 g/mol
CAS No. 1072945-58-4
Cat. No. B1420467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethoxy-2-fluoro-3-methoxy-4-nitrobenzene
CAS1072945-58-4
Molecular FormulaC9H10FNO4
Molecular Weight215.18 g/mol
Structural Identifiers
SMILESCCOC1=C(C(=C(C=C1)[N+](=O)[O-])OC)F
InChIInChI=1S/C9H10FNO4/c1-3-15-7-5-4-6(11(12)13)9(14-2)8(7)10/h4-5H,3H2,1-2H3
InChIKeyYCZOCLPRDIJFAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethoxy-2-fluoro-3-methoxy-4-nitrobenzene: Multi-Substituted Building Block


1-Ethoxy-2-fluoro-3-methoxy-4-nitrobenzene (CAS 1072945-58-4, also known as 3-Ethoxy-2-fluoro-6-nitroanisole) is a polysubstituted aromatic compound featuring ethoxy, fluoro, methoxy, and nitro groups on a single benzene ring . This unique arrangement creates a densely functionalized scaffold with three distinct leaving/reactive groups (fluoro, nitro, alkoxy) that can be chemoselectively manipulated in subsequent reactions, distinguishing it from simpler mono- or di-substituted nitrobenzene analogs .

Structural Uniqueness of 1-Ethoxy-2-fluoro-3-methoxy-4-nitrobenzene


In-class compounds such as 2-Fluoro-4-nitroanisole or 3-Fluoro-4-nitroanisole lack the combination of an ethoxy leaving group and a methoxy directing group present in the target molecule . This specific substitution pattern influences the regioselectivity of nucleophilic aromatic substitution (SNAr) and subsequent derivatizations, as the ethoxy group can be selectively displaced under different conditions compared to the fluoro or methoxy groups . Furthermore, the presence of both electron-donating (methoxy, ethoxy) and electron-withdrawing (nitro, fluoro) substituents creates a distinct electronic environment that impacts reaction kinetics and product distributions, making simple replacement with a less functionalized analog likely to lead to different reactivity profiles and synthetic outcomes [1].

Quantitative Evidence: 1-Ethoxy-2-fluoro-3-methoxy-4-nitrobenzene vs. Analogs


LogP Difference from Closest Analog

The calculated partition coefficient (ACD/LogP) for 1-Ethoxy-2-fluoro-3-methoxy-4-nitrobenzene is 2.08, compared to 2.27 for its closest commercially relevant analog, 2-Fluoro-4-nitroanisole . The lower LogP value, despite the presence of a larger ethoxy group, is attributed to the additional polar methoxy substituent at position 3, which increases overall polarity and hydrogen bond acceptor count .

Lipophilicity Drug Design ADME Prediction

Boiling Point Elevation

The predicted boiling point of 1-Ethoxy-2-fluoro-3-methoxy-4-nitrobenzene is 333.2±37.0 °C at 760 mmHg, which is significantly higher than the boiling points of structurally simpler mono-alkoxy analogs such as 2-Fluoro-4-nitroanisole (277.2 °C) and 3-Fluoro-4-nitroanisole (264.5 °C) . This thermal stability, inferred from the higher boiling point, can be an advantage in high-temperature reactions or distillative purification processes where lighter analogs would be unsuitable.

Thermophysical Properties Process Chemistry Purification

Mutagenicity: Ethoxy vs. Methoxy Substituent

In a study of structure-mutagenicity relationships among para-alkoxynitrosobenzenes, the ethoxy analog demonstrated greater mutagenic activity than the methoxy analog (Ames test, Salmonella typhimurium) [1]. While the target compound is a nitrobenzene and not a nitrosobenzene, the electronic and steric properties conferred by the ethoxy vs. methoxy substituent are a class-level consideration. This implies that procurement choices between an ethoxy- and methoxy-substituted nitrobenzene may carry different handling and safety requirements.

Mutagenicity Safety Assessment Structural Alert

Procurement Scenarios: 1-Ethoxy-2-fluoro-3-methoxy-4-nitrobenzene


Sequential SNAr for Biaryl Ether Synthesis

The fluoro and ethoxy substituents serve as two distinct leaving groups that can be displaced sequentially under different nucleophilic aromatic substitution (SNAr) conditions . The fluoro group, being more electronegative and a superior leaving group, will react first with mild nucleophiles, while the ethoxy group can be cleaved or substituted under more forcing conditions. This 'orthogonal reactivity' allows for the stepwise construction of complex biaryl ether architectures, such as those found in kinase inhibitor scaffolds, that cannot be accessed from simpler di-substituted nitrobenzenes lacking a second ether leaving group .

Fluorinated Pharmacophore: Lipophilicity Control

With a predicted LogP of 2.08, this compound occupies a specific lipophilic space that is distinct from its simpler analogs (LogP ~2.27 for 2-Fluoro-4-nitroanisole) . This makes it a valuable precursor for medicinal chemistry programs where fine-tuning of logD to optimize membrane permeability while maintaining solubility is crucial . The presence of the additional methoxy group provides a synthetic handle for further functionalization (e.g., demethylation to a phenol for subsequent alkylation or bioconjugation) that is absent in the simpler comparator molecules.

High-Temperature Process: Thermally Stable Intermediate

The significantly elevated boiling point (333.2 °C vs. ~270 °C for simpler fluoro-nitroanisoles) makes this compound a preferred intermediate for process chemistry routes involving high-temperature steps such as Ullmann couplings, Buchwald-Hartwig aminations, or nitro group reductions in high-boiling solvents . In these scenarios, a lower-boiling analog would risk volatilizing out of the reaction mixture, leading to yield loss and safety concerns.

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